COX11 Human Pre-designed siRNA Set A

Descripción

Propiedades

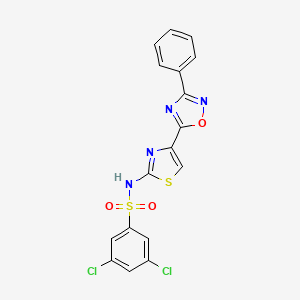

Fórmula molecular |

C17H10Cl2N4O3S2 |

|---|---|

Peso molecular |

453.3 g/mol |

Nombre IUPAC |

3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C17H10Cl2N4O3S2/c18-11-6-12(19)8-13(7-11)28(24,25)23-17-20-14(9-27-17)16-21-15(22-26-16)10-4-2-1-3-5-10/h1-9H,(H,20,23) |

Clave InChI |

JLWNZTBWTALPHM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CSC(=N3)NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Function of the COX11 Gene in Human Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The COX11 gene encodes a crucial mitochondrial protein that functions as a copper chaperone in the biogenesis of cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain. This guide provides a comprehensive technical overview of the role of COX11 in human cells, detailing its function in CcO assembly, its protein structure, and its association with human diseases. Furthermore, it delves into the methodologies used to study COX11, its involvement in cellular signaling pathways, and its interactions with other proteins, offering a valuable resource for researchers and professionals in the field of mitochondrial biology and drug development.

Core Function: A Key Player in Cytochrome c Oxidase Assembly

The primary and most well-established function of COX11 is its essential role as an assembly factor for cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial respiratory chain. Specifically, COX11 is responsible for the insertion of a copper ion into the CuB site of the mitochondrially-encoded COX1 subunit[1][2][3]. The proper metalation of this catalytic core subunit is critical for the overall assembly and enzymatic activity of the entire CcO complex[1].

The process of copper delivery to COX1 is a coordinated event involving several chaperone proteins. The soluble intermembrane space protein COX17 is believed to be the initial copper donor, transferring copper ions to COX11[2][4]. COX11, which is anchored to the inner mitochondrial membrane, then facilitates the insertion of the copper into the nascent COX1 subunit[1][4][5]. This intricate process underscores the importance of a tightly regulated copper homeostasis within the mitochondria for cellular respiration.

Mutations in the COX11 gene that impair its function lead to defects in CcO assembly, resulting in reduced enzyme activity[6][7][8]. This can have severe consequences for cellular energy production and is the underlying cause of certain mitochondrial diseases[9][10][11].

COX11 Protein Structure and Localization

The human COX11 protein is an integral inner mitochondrial membrane protein[5][10]. It possesses a single N-terminal transmembrane domain that anchors it to the membrane, with the bulk of the protein, including the functionally critical C-terminal domain, protruding into the intermembrane space (IMS)[5][12].

Structurally, COX11 functions as a homodimer[10]. The C-terminal domain contains a conserved copper-binding motif with essential cysteine residues that are crucial for its function in copper delivery[1][6][13]. Studies in yeast have demonstrated that mutation of these conserved cysteines leads to a loss of COX11 function and a subsequent CcO assembly defect[6][7].

Associated Human Pathologies

Defects in the COX11 gene are associated with rare, autosomal recessive mitochondrial disorders. Specifically, mutations in COX11 have been identified as a cause of Combined Oxidative Phosphorylation Defect Type 11 (COXPD11) , a severe mitochondrial disease characterized by deficiencies in the oxidative phosphorylation pathway[9].

Clinical manifestations in patients with COX11 mutations are often severe and can include infantile-onset mitochondrial encephalopathies and Leigh-like syndrome[10][11][14]. Symptoms can be heterogeneous but often involve neurological impairment, developmental delay, and muscle weakness[9]. While the overall CcO activity in patient-derived fibroblasts may not always show a significant decrease, a severe reduction in the steady-state levels of the COX11 protein is a consistent finding[1][10]. This suggests that even with some residual CcO activity, the deficiency in COX11 protein is pathogenic.

Quantitative Data on COX11 Function

The following tables summarize the available quantitative data regarding the impact of COX11 dysfunction on cytochrome c oxidase activity and protein levels.

| Organism/Cell Type | COX11 Status | Reduction in COX Activity | Reference |

| Saccharomyces cerevisiae | ΔCOX11 (null mutant) | ~99% | [7] |

| Human Fibroblasts (Patient with COX11 mutations) | Compound heterozygous mutations | No significant change in overall activity | [1][15] |

| Sample Type | COX11 Status | Reduction in COX11 Protein Level | Reference |

| Human Muscle Homogenate (Patient with COX11 mutations) | Compound heterozygous mutations | Severe reduction | [1] |

Signaling Pathways Involving COX11

Copper Transport Pathway for Cytochrome c Oxidase Assembly

COX11 is a central component of the copper delivery pathway to the CuB site of COX1. This pathway is essential for the maturation of the CcO complex.

Role in Cellular Redox Homeostasis

Beyond its structural role in CcO assembly, COX11 has an emerging function in cellular redox homeostasis, seemingly independent of its copper chaperone activity[6][13][16][17][18]. Studies have shown that COX11 expression is upregulated in response to oxidative stress[6][13][16][17][18]. Furthermore, in yeast, COX11 appears to have a partially redundant function with superoxide (B77818) dismutase 1 (SOD1) in mitigating oxidative damage[6][16][17]. This suggests that COX11 may play a direct or indirect role in detoxifying reactive oxygen species (ROS).

Experimental Protocols

Western Blotting for COX11 in Human Mitochondria

This protocol is adapted for the detection of the COX11 protein in mitochondrial fractions isolated from human cells.

1. Mitochondrial Isolation:

-

Harvest cultured human cells (e.g., fibroblasts) and wash with ice-cold PBS.

-

Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EGTA, supplemented with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Perform differential centrifugation to enrich for the mitochondrial fraction. A low-speed spin (e.g., 600 x g) pellets nuclei and unbroken cells, and a subsequent high-speed spin (e.g., 10,000 x g) of the supernatant pellets the mitochondria.

-

Wash the mitochondrial pellet with isolation buffer.

2. Protein Quantification:

-

Resuspend the mitochondrial pellet in a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration using a standard method such as the BCA assay.

3. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of mitochondrial protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human COX11 (diluted according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A mitochondrial loading control, such as VDAC/Porin or a subunit of another respiratory chain complex, should be used to ensure equal loading.

Blue Native PAGE (BN-PAGE) for CcO Assembly Analysis

BN-PAGE is used to separate native mitochondrial protein complexes, allowing for the assessment of CcO assembly status.

1. Solubilization of Mitochondria:

-

Resuspend the isolated mitochondrial pellet in a non-denaturing solubilization buffer containing a mild detergent such as digitonin (B1670571) or dodecyl maltoside. The detergent-to-protein ratio is critical and should be optimized.

-

Incubate on ice to allow for solubilization of the membrane protein complexes.

-

Centrifuge at high speed to pellet any insoluble material.

2. BN-PAGE:

-

Add Coomassie Brilliant Blue G-250 to the supernatant containing the solubilized complexes.

-

Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).

-

Run the electrophoresis at a low voltage in the cold room to maintain the native state of the complexes.

3. Visualization and Analysis:

-

The gel can be stained with Coomassie blue to visualize all protein complexes.

-

For specific detection of CcO, an in-gel activity assay can be performed by incubating the gel with reduced cytochrome c and 3,3'-diaminobenzidine (B165653) (DAB). A brown precipitate will form at the location of the active CcO complex.

-

Alternatively, the separated complexes can be transferred to a PVDF membrane for immunoblotting with antibodies against specific CcO subunits to detect assembly intermediates.

Cytochrome c Oxidase (CcO) Activity Assay

This spectrophotometric assay measures the enzymatic activity of CcO.

1. Sample Preparation:

-

Use isolated mitochondria or whole-cell lysates from human cells.

-

Determine the protein concentration of the sample.

2. Assay Procedure:

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Reduce cytochrome c by adding a reducing agent like dithiothreitol (B142953) (DTT) or sodium hydrosulfite.

-

In a cuvette, add the reaction buffer and the cell sample.

-

Initiate the reaction by adding the reduced cytochrome c.

-

Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the CcO activity.

-

The specific activity is typically normalized to the total protein concentration or to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.

Logical Relationships and Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the impact of a suspected COX11 mutation in patient-derived fibroblasts.

Conclusion

The COX11 gene plays a vital and multifaceted role in human cellular function. Its primary role as a copper chaperone is indispensable for the assembly of a functional cytochrome c oxidase complex, a cornerstone of aerobic energy metabolism. The severe clinical consequences of COX11 mutations highlight its critical importance. Furthermore, the emerging role of COX11 in cellular redox homeostasis suggests a broader involvement in mitochondrial function and cellular stress responses. This technical guide provides a foundational understanding of COX11, offering valuable insights and methodologies for researchers and professionals aiming to further elucidate its function and explore its potential as a therapeutic target in mitochondrial diseases and other related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. COX11 cytochrome c oxidase copper chaperone COX11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutational Analysis of the Saccharomyces cerevisiae Cytochrome c Oxidase Assembly Protein Cox11p - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis | PLOS One [journals.plos.org]

- 17. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of COX11 in the Cytochrome c Oxidase Assembly Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome c oxidase (COX), the terminal enzyme of the mitochondrial respiratory chain, is a multi-subunit complex crucial for cellular energy production. Its intricate assembly process involves a host of accessory proteins, among which COX11 plays a pivotal role. This technical guide provides an in-depth exploration of COX11's function as a copper chaperone in the COX assembly pathway, specifically in the metallation of the COX1 subunit. We will delve into the molecular mechanisms of copper transfer, the interactions of COX11 with other assembly factors, and the pathological consequences of its dysfunction. This guide consolidates quantitative data from various studies, presents detailed experimental protocols for investigating COX11 function, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Introduction to Cytochrome c Oxidase and the Assembly Process

Cytochrome c oxidase (Complex IV) is a large, transmembrane protein complex located in the inner mitochondrial membrane.[1] It catalyzes the transfer of electrons from cytochrome c to molecular oxygen, a process coupled to the pumping of protons across the inner membrane, which generates the electrochemical gradient necessary for ATP synthesis.[1][2] The biogenesis of this enzyme is a complex process requiring the coordinated expression of proteins from both the mitochondrial and nuclear genomes, as well as the insertion of prosthetic groups, including heme A and copper ions.[3] The catalytic core of COX is composed of three subunits encoded by mitochondrial DNA: COX1, COX2, and COX3.[1] The assembly of this core is facilitated by over 30 assembly factors.[3]

COX11: A Key Player in Copper Homeostasis and COX Assembly

COX11 is an integral protein of the inner mitochondrial membrane that is essential for the assembly and function of cytochrome c oxidase.[4] It is highly conserved across species, from bacteria to humans, highlighting its fundamental role in aerobic respiration. Structurally, COX11 is anchored to the inner mitochondrial membrane by a single N-terminal transmembrane helix, with its functional C-terminal domain extending into the intermembrane space (IMS).[4][5] This C-terminal domain is responsible for binding and transferring copper ions.[6][7]

The Role of COX11 as a Copper Chaperone

The primary function of COX11 is to act as a copper chaperone, specifically delivering a single copper ion (Cu⁺) to the CuB site within the COX1 subunit of the COX complex.[7][8][9] This process is critical for the catalytic activity of the enzyme. The copper transfer pathway to the CuB site involves several key steps:

-

Copper Import: Copper ions are transported into the mitochondrial intermembrane space.

-

Reception by COX17: The soluble IMS protein COX17 acts as the initial copper chaperone, receiving copper ions.[10][11]

-

Transfer to COX11: COX17 then transfers the copper ion to the C-terminal domain of COX11.[10][11]

-

Insertion into COX1: Finally, COX11 facilitates the insertion of the copper ion into the CuB active site of the COX1 subunit.[8][10]

The C-terminal domain of COX11 forms a homodimer, and each monomer contains a conserved copper-binding motif with three essential cysteine residues that coordinate the Cu(I) ion.[6][7][12]

Interaction with Other Assembly Factors

The function of COX11 is intricately linked with other COX assembly factors. A key interaction partner is COX19, another small protein of the intermembrane space.[13] The interaction between COX11 and COX19 is dynamic and redox-regulated, and it is crucial for the stability of COX19.[13] This interaction is thought to be important for efficient copper transfer and the overall assembly of the COX complex.[13][14]

Quantitative Data on COX11 Function

Dysfunction of COX11, through mutation, knockdown, or overexpression, has significant quantitative effects on mitochondrial function. The following tables summarize key findings from various studies.

| Model System | Genetic Modification | Effect on COX Activity | Reference(s) |

| Saccharomyces cerevisiae | cox11 null mutant | Near complete loss of activity | [1] |

| Saccharomyces cerevisiae | cox11 point mutations in copper-binding sites | Reduced activity | [1] |

| Arabidopsis thaliana | COX11 Knockdown (KD) | ~50% reduction | [8] |

| Arabidopsis thaliana | COX11 Overexpression (OE) | ~20% reduction | [8] |

| Human fibroblasts | COX11 mutations | ~68% residual activity | [12] |

Table 1: Effect of COX11 Alterations on Cytochrome c Oxidase Activity.

| Model System | Genetic Modification/Condition | Effect on ATP Levels | Reference(s) |

| Human fibroblasts with COX11 mutations | Basal | Decreased ATP levels | [15] |

| Human fibroblasts with COX11 mutations | CoQ10 Supplementation | Rescued ATP levels | [15] |

Table 2: Impact of COX11 Dysfunction on Cellular ATP Production.

| Model System | Genetic Modification/Condition | Effect on Reactive Oxygen Species (ROS) | Reference(s) |

| Human fibroblasts with COX11 mutations | Basal | Significant increase in ROS production | [12] |

| Human fibroblasts with COX11 mutations | H₂O₂-induced stress | Significant increase in ROS production | [12] |

| Arabidopsis thaliana | COX11 Knockdown (KD) | Significantly reduced ROS levels | [9] |

| Saccharomyces cerevisiae | cox11 null mutant | Highly sensitive to ROS-inducing chemicals | [9] |

Table 3: Consequences of COX11 Dysfunction on Cellular Redox Homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of COX11 and the COX assembly pathway.

Analysis of COX Complex Assembly by Blue Native PAGE (BN-PAGE)

BN-PAGE is a technique used to separate intact protein complexes from biological membranes under native conditions.[2]

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Solubilization buffer (e.g., 50 mM NaCl, 50 mM Imidazole-HCl pH 7.0, 2 mM 6-aminohexanoic acid, 1 mM EDTA)

-

Detergent (e.g., n-dodecyl-β-D-maltoside or digitonin)

-

BN-PAGE gel solutions (acrylamide/bis-acrylamide gradient)

-

Anode buffer (50 mM Bis-Tris-HCl, pH 7.0)

-

Cathode buffer (15 mM Bis-Tris-HCl, 50 mM Tricine, pH 7.0) with and without Coomassie Blue G-250

-

Western blotting reagents

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Solubilization: Resuspend isolated mitochondria in solubilization buffer and add detergent to a final concentration of 1% (w/v). Incubate on ice for 20-30 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet insoluble material.

-

Sample Preparation: Add Coomassie Blue G-250 to the supernatant containing the solubilized protein complexes.

-

Electrophoresis: Load samples onto a native polyacrylamide gradient gel. Run the electrophoresis at 4°C, starting with cathode buffer containing Coomassie blue and switching to buffer without the dye after the complexes have entered the gel.[16]

-

Western Blotting: Transfer the separated complexes to a PVDF membrane and probe with antibodies against specific COX subunits or assembly factors (e.g., COX1, COX2, COX11) to visualize the assembled complexes and any assembly intermediates.

Measurement of Cytochrome c Oxidase Activity

This spectrophotometric assay measures the rate of oxidation of reduced cytochrome c by COX.[10][17][18]

Materials:

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, 120 mM KCl)

-

Reduced cytochrome c solution

-

Mitochondrial sample

-

Spectrophotometer

Procedure:

-

Prepare Reduced Cytochrome c: Reduce cytochrome c using a reducing agent like dithiothreitol (B142953) (DTT) and verify the reduction by measuring the absorbance ratio at 550 nm and 565 nm.[17]

-

Reaction Setup: In a cuvette, add the assay buffer and the mitochondrial sample.

-

Initiate Reaction: Start the reaction by adding the reduced cytochrome c solution.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 550 nm over time using a kinetic program. The rate of decrease is proportional to the COX activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law and the extinction coefficient for reduced cytochrome c.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

Co-IP is used to identify and validate interactions between COX11 and other proteins within the mitochondrial protein complex.[6][13]

Materials:

-

Mitochondrial lysate

-

Co-IP lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the protein of interest (e.g., anti-COX11)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli sample buffer)

-

Western blotting reagents

Procedure:

-

Lysate Preparation: Solubilize isolated mitochondria in Co-IP lysis buffer.

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the bait protein (COX11) and potential interacting partners (e.g., COX19, COX1).

Visualizing the COX11 Pathway and Experimental Workflows

The Cytochrome c Oxidase Assembly Pathway Involving COX11

Caption: Copper delivery pathway to the CuB site of COX1 mediated by COX11.

Experimental Workflow for Co-Immunoprecipitation

Caption: A typical workflow for co-immunoprecipitation to identify COX11 interacting proteins.

Consequences of COX11 Dysfunction

Caption: The pathological cascade resulting from COX11 dysfunction.

Conclusion and Future Directions

COX11 is an indispensable component of the cytochrome c oxidase assembly machinery. Its role as a dedicated copper chaperone for the CuB site of COX1 is well-established, and its interactions with other assembly factors are beginning to be understood in greater detail. The quantitative data clearly demonstrate that even subtle perturbations in COX11 function can have profound effects on cellular energy metabolism and redox balance, leading to mitochondrial disease.

Future research in this area will likely focus on several key aspects. Elucidating the precise structural dynamics of the copper transfer from COX17 to COX11 and from COX11 to COX1 remains a significant challenge. Further investigation into the regulatory mechanisms governing COX11 expression and its interaction with COX19 will provide a more complete picture of its role in the COX assembly pathway. From a therapeutic perspective, understanding the molecular basis of COX11-related disorders may open avenues for the development of targeted therapies, such as the potential use of Coenzyme Q10 supplementation to mitigate the bioenergetic defects.[15] The continued study of COX11 and its associated pathways is therefore of paramount importance for both fundamental cell biology and clinical medicine.

References

- 1. Mutational Analysis of the Saccharomyces cerevisiae Cytochrome c Oxidase Assembly Protein Cox11p - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of blue- and clear-native polyacrylamide gel electrophoresis protocols to characterize mitochondrial oxidative phosphorylation complexes | PLOS One [journals.plos.org]

- 3. Blue native polyacrylamide gel electrophoresis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Functional analysis of the domains in Cox11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species, oxidative stress, and cell death correlate with level of CoQ10 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Immunoprecipitation [protocols.io]

- 7. Yeast Cox11, a protein essential for cytochrome c oxidase assembly, is a Cu(I)-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Arabidopsis COX11 Homolog is Essential for Cytochrome c Oxidase Activity [frontiersin.org]

- 9. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. COX11 Knockout cell line (HCT 116) | Ubigene [ubigene.us]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of protein-protein interactions in mitochondria by coimmunoprecipitation and chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of COX Assembly and Function by Twin CX9C Proteins—Implications for Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-gel peroxidase assay for cytochrome c detection [bio-protocol.org]

- 16. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]

- 17. 3hbiomedical.com [3hbiomedical.com]

- 18. cellbiologics.com [cellbiologics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Investigating COX11 Function Using siRNA

Introduction to COX11 and its Functional Significance

Cytochrome C Oxidase Copper Chaperone COX11 is a crucial protein encoded by the COX11 gene.[1] It is an integral mitochondrial inner membrane protein, essential for the proper assembly and function of the cytochrome c oxidase (COX) complex, also known as Complex IV of the electron transport chain.[2][3] The primary role of COX11 is to act as a copper chaperone, specifically delivering a copper ion (Cu+) to form the CuB site within the COX1 subunit of the COX complex.[4][5][6][7] This process is vital for the enzyme's catalytic activity, which is the terminal step in cellular respiration.

COX11 is anchored to the inner mitochondrial membrane by a single transmembrane segment near its N-terminus, while its C-terminal domain, which contains highly conserved cysteine residues critical for binding copper, protrudes into the intermembrane space.[7][8] Mutations or disruptions in these cysteine residues can lead to reduced copper binding, resulting in respiratory incompetence and decreased COX activity.[4][7]

Beyond its canonical role in COX assembly, emerging evidence suggests that COX11 is also involved in maintaining cellular redox homeostasis and defending against oxidative stress.[6][9][10] Perturbations in COX11 expression or function have been linked to reduced COX activity, impaired respiration, and increased sensitivity to oxidative damage.[2][5] Furthermore, dysregulation of COX11 has been implicated in human diseases, including pediatric Mycoplasma pneumoniae pneumonia, where it may influence apoptosis and inflammatory signaling pathways.[11]

The use of small interfering RNA (siRNA) provides a powerful and specific method to investigate the multifaceted functions of COX11. By silencing the COX11 gene, researchers can meticulously dissect its roles in mitochondrial bioenergetics, redox signaling, cell viability, and disease pathogenesis.

Investigating COX11 with siRNA: An Experimental Overview

The logical workflow for a typical study involving the siRNA-mediated knockdown of COX11 involves several key stages, from the initial experimental setup to the final functional analysis. This process allows for a systematic investigation into the cellular consequences of reduced COX11 expression.

References

- 1. genecards.org [genecards.org]

- 2. COX11 | SGD [yeastgenome.org]

- 3. Cytochrome oxidase assembly in yeast requires the product of COX11, a homolog of the P. denitrificans protein encoded by ORF3. | The EMBO Journal [link.springer.com]

- 4. Yeast Cox11, a protein essential for cytochrome c oxidase assembly, is a Cu(I)-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Arabidopsis COX11 Homolog is Essential for Cytochrome c Oxidase Activity [frontiersin.org]

- 6. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Functional analysis of the domains in Cox11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis | PLOS One [journals.plos.org]

- 10. biorxiv.org [biorxiv.org]

- 11. The role of targeted regulation of COX11 by miR-10a-3p in the development and progression of paediatric mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to COX11 Gene Silencing for Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome c oxidase (COX), the terminal enzyme of the mitochondrial respiratory chain, plays a pivotal role in cellular energy production. The assembly of this complex enzyme is a highly regulated process involving numerous assembly factors. Among these, Cytochrome c Oxidase Copper Chaperone COX11 is a crucial protein located in the inner mitochondrial membrane.[1] Its primary function is to deliver copper to the catalytic core of COX, a step essential for its proper function.[2][3] Beyond this canonical role, emerging evidence highlights an auxiliary function for COX11 in maintaining cellular redox homeostasis and defending against oxidative stress.[4][5]

Gene silencing techniques, such as RNA interference (RNAi) and CRISPR-Cas9, provide powerful tools to investigate the multifaceted roles of proteins like COX11.[6] By specifically downregulating or knocking out COX11 expression, researchers can elucidate its impact on cellular processes, including mitochondrial respiration, reactive oxygen species (ROS) production, cell viability, and apoptosis. This guide provides a comprehensive technical overview of the methodologies for COX11 gene silencing and the subsequent functional analyses.

Data Presentation: The Impact of COX11 Depletion

The following tables summarize quantitative data from studies involving the knockdown or knockout of the COX11 gene. It is important to note that while the methodologies described in this guide are broadly applicable to human cell lines, the quantitative data currently available in the literature are primarily from model organisms such as Arabidopsis thaliana and Saccharomyces cerevisiae. These data provide valuable insights into the expected functional consequences of COX11 silencing.

| Organism | Method | COX11 mRNA Reduction (%) | Effect on COX Activity (%) | Reference |

| Arabidopsis thaliana | amiRNA (knockdown) | ~70% | ~50% reduction | [7] |

| Arabidopsis thaliana | amiRNA (overexpression) | 4 to 6-fold increase | ~20% reduction | [7] |

| Organism | Genetic Modification | Condition | Change in ROS Levels | Reference |

| Arabidopsis thaliana | Knockdown | Normal | Significant reduction | [5][7] |

| Saccharomyces cerevisiae | Knockout | Normal | Significant reduction | [5][7] |

| Saccharomyces cerevisiae | Overexpression | Paraquat-induced stress | Significant reduction | [5][7] |

Signaling Pathways and Experimental Workflow

COX11 in Cytochrome c Oxidase Assembly and Redox Homeostasis

COX11 is an integral component of the cytochrome c oxidase assembly line and also plays a role in the cellular response to oxidative stress. The following diagram illustrates its key interactions and functions.

Caption: COX11's dual role in COX assembly and redox regulation.

Experimental Workflow for COX11 Gene Silencing and Functional Analysis

This diagram outlines the general workflow for investigating the function of COX11 through gene silencing.

Caption: A generalized workflow for COX11 gene silencing studies.

Experimental Protocols

I. siRNA-Mediated Silencing of Human COX11 in HEK293T Cells

This protocol provides a general guideline for the transient knockdown of COX11 using small interfering RNA (siRNA) in HEK293T cells. Optimization may be required for other cell types.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Validated siRNA targeting human COX11 (e.g., commercially available pre-designed siRNAs)

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX Transfection Reagent

-

6-well tissue culture plates

-

Nuclease-free water and tubes

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 ml of complete growth medium. This should result in 60-80% confluency on the day of transfection.[8]

-

siRNA Preparation:

-

On the day of transfection, dilute 20-80 pmol of COX11 siRNA or non-targeting control siRNA into 100 µl of Opti-MEM I in a microfuge tube.[8] Mix gently.

-

-

Transfection Reagent Preparation:

-

In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM I.[8] Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[8]

-

-

Transfection:

-

Add the 200 µl of the siRNA-lipid complex mixture drop-wise to each well containing the cells. Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.[8]

-

-

Validation of Knockdown:

-

After the incubation period, assess the knockdown efficiency at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.

-

II. CRISPR-Cas9 Mediated Knockout of Human COX11 in HeLa Cells

This protocol outlines a general procedure for generating a stable COX11 knockout cell line using the CRISPR-Cas9 system.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CRISPR-Cas9 vector containing a gRNA targeting an early exon of human COX11 (e.g., pSpCas9(BB)-2A-GFP)

-

Validated gRNA sequences for human COX11 are commercially available.

-

Lipofectamine 3000 Transfection Reagent

-

6-well tissue culture plates

-

Puromycin (B1679871) (for selection, if the vector contains a resistance cassette)

-

96-well plates for single-cell cloning

Procedure:

-

gRNA Design and Vector Cloning:

-

Design and clone a gRNA sequence targeting an early exon of the COX11 gene into a suitable Cas9 expression vector. Several online tools are available for gRNA design.

-

-

Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Transfect the HeLa cells with the CRISPR-Cas9-gRNA plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

-

Selection and Single-Cell Cloning:

-

48 hours post-transfection, if the vector contains a selection marker like puromycin resistance, begin selection by adding the appropriate concentration of puromycin to the culture medium.

-

If the vector expresses a fluorescent marker like GFP, sort the GFP-positive cells using fluorescence-activated cell sorting (FACS) into a 96-well plate at a density of one cell per well.

-

Expand the single-cell clones.

-

-

Validation of Knockout:

-

Once the clones have expanded, screen for COX11 knockout by Western blotting to identify clones with no detectable COX11 protein.

-

Confirm the knockout at the genomic level by PCR amplifying the target region and sequencing to identify indel mutations.

-

III. Functional Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and perform COX11 gene silencing as described above.

-

At the desired time point, add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control (non-targeting siRNA or wild-type cells).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

After COX11 gene silencing, harvest the cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Procedure:

-

After COX11 gene silencing, wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[4]

Conclusion

The silencing of the COX11 gene offers a valuable approach to dissect its dual roles in mitochondrial respiration and cellular redox control. The protocols and analytical methods outlined in this guide provide a framework for researchers to investigate the functional consequences of COX11 depletion. While quantitative data from human cell lines remains to be extensively published, the findings from model organisms strongly suggest that silencing COX11 will impact cytochrome c oxidase activity and cellular ROS levels, with potential downstream effects on cell viability and apoptosis. This makes COX11 an intriguing target for further investigation in the context of mitochondrial dysfunction-related diseases and drug development.

References

- 1. siRNAEfficacyDB: An experimentally supported small interfering RNA efficacy database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redox-regulated dynamic interplay between Cox19 and the copper-binding protein Cox11 in the intermembrane space of mitochondria facilitates biogenesis of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of COX11 in Mitochondrial Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical role of the Cytochrome c Oxidase Assembly Factor 11 (COX11) in mitochondrial function and its implication in mitochondrial disease models. COX11, a mitochondrial inner membrane protein, is a key copper chaperone essential for the assembly and function of Cytochrome c Oxidase (Complex IV), the terminal enzyme of the electron transport chain. Mutations in the COX11 gene are associated with severe infantile-onset mitochondrial encephalopathies. This document details COX11's dual roles in Complex IV assembly and cellular redox homeostasis, presents quantitative data from various disease models, provides detailed experimental protocols for studying COX11 function, and visualizes key pathways and workflows.

Introduction: The multifaceted role of COX11

COX11 is a highly conserved protein crucial for mitochondrial respiration. Its primary and most well-understood function is as a copper chaperone, mediating the insertion of a copper ion (CuB) into the catalytic core of Cytochrome c Oxidase (COX), specifically into the COX1 subunit.[1][2] This process is vital for the proper assembly and enzymatic activity of Complex IV.[3][4]

Beyond its role in bioenergetics, emerging evidence indicates that COX11 also plays a significant part in maintaining cellular redox balance.[5][6] Studies have shown that COX11 can influence the levels of reactive oxygen species (ROS) and may function in concert with other antioxidant enzymes like superoxide (B77818) dismutase 1 (SOD1) to protect cells from oxidative stress.[1][5][7]

Genetic defects in COX11 have been identified as a cause of rare, autosomal recessive mitochondrial disorders.[3][8][9] Patients with biallelic pathogenic variants in COX11 often present with severe, infantile-onset encephalopathies, Leigh-like syndrome, developmental delay, and hypotonia.[3][8][9] Understanding the molecular consequences of COX11 dysfunction is therefore critical for developing therapeutic strategies for these devastating diseases.

This guide will explore the involvement of COX11 in mitochondrial disease through the lens of various experimental models, including yeast (Saccharomyces cerevisiae), Arabidopsis thaliana, and human patient-derived fibroblasts.

Quantitative Data from COX11 Disease Models

The following tables summarize key quantitative findings from studies on different COX11 mitochondrial disease models. These data highlight the significant impact of COX11 dysfunction on mitochondrial bioenergetics and cellular stress responses.

| Model Organism/Cell Type | Genotype/Condition | Parameter Measured | Result | Reference |

| Saccharomyces cerevisiae | cox11Δ (null mutant) | Cytochrome c Oxidase (COX) Activity | Background levels of activity | [10] |

| Saccharomyces cerevisiae | cox11 point mutations | Cytochrome c Oxidase (COX) Activity | Levels commensurate with respiratory growth rates | [8] |

| Arabidopsis thaliana | COX11 Knockdown (KD) | COX11 mRNA levels | Reduced to 30-40% of Wild-Type | [7] |

| Arabidopsis thaliana | COX11 Knockdown (KD) | Cytochrome c Oxidase (COX) Activity | Reduced by ~50% compared to Wild-Type | [7] |

| Human Patient Fibroblasts | Heterozygous COX11 variants | COX11 Protein Level (in muscle) | Severely reduced | |

| Human Patient Fibroblasts | Heterozygous COX11 variants | Reactive Oxygen Species (ROS) Production | Significantly increased in basal and stressed conditions | [8] |

| Human Patient Fibroblasts | Biallelic COX11 variants | Respiration-derived ATP levels | Decreased |

Table 1: Summary of Quantitative Data from COX11 Mitochondrial Disease Models.

Signaling Pathways and Logical Relationships

The Copper Delivery Pathway to Cytochrome c Oxidase

COX11 is a central player in the intricate pathway that delivers copper to the nascent COX complex. This process involves a "bucket brigade" of copper chaperones that ensure the precise and safe transfer of this essential metal ion.

References

- 1. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. IJMS | Free Full-Text | Novel COX11 Mutations Associated with Mitochondrial Disorder: Functional Characterization in Patient Fibroblasts and Saccharomyces cerevisiae [mdpi.com]

- 4. Quantitative proteomics of patient fibroblasts reveal biomarkers and diagnostic signatures of mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redox and Reactive Oxygen Species Regulation of Mitochondrial Cytochrome c Oxidase Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel COX11 Mutations Associated with Mitochondrial Disorder: Functional Characterization in Patient Fibroblasts and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel COX11 Mutations Associated with Mitochondrial Disorder: Functional Characterization in Patient Fibroblasts and Saccharomyces cerevisiae [mdpi.com]

Exploring COX11: A Potential Therapeutic Target in Mitochondrial Dysfunction and Beyond

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytochrome c oxidase assembly protein 11 (COX11) is an integral mitochondrial inner membrane protein essential for the biogenesis of cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain. Its primary function is to act as a copper chaperone, facilitating the insertion of a copper ion into the CuB center of the COX1 subunit. Beyond this canonical role, emerging evidence implicates COX11 in cellular redox homeostasis and highlights its dysregulation in a range of pathologies, from rare mitochondrial diseases to common inflammatory conditions and cancer. This technical guide provides a comprehensive overview of COX11, detailing its structure, function, and involvement in disease. We present quantitative data on its expression, detailed experimental protocols for its study, and conceptual frameworks for its exploration as a novel therapeutic target.

The Core Biology of COX11

Structure and Function

COX11 is a highly conserved protein with homologs found across eukaryotes and in some bacteria. The human COX11 protein is predicted to have an N-terminal mitochondrial targeting sequence, a single transmembrane domain that anchors it to the inner mitochondrial membrane, and a C-terminal functional domain that resides in the intermembrane space (IMS).[1][2] This C-terminal domain contains a conserved copper-binding motif with critical cysteine residues.[3] COX11 forms a homodimer, which is essential for its function in copper delivery.[4]

The canonical function of COX11 is its role as a copper chaperone in the assembly of cytochrome c oxidase (COX).[5][6] It receives copper ions from the soluble IMS chaperone COX17 and facilitates their insertion into the CuB site of the mitochondrially-encoded COX1 subunit.[7] This process is crucial for the catalytic activity of COX and, consequently, for cellular respiration and ATP production.

Role in Cellular Redox Homeostasis

Recent studies have unveiled a secondary, yet critical, role for COX11 in maintaining cellular redox balance.[8][9][10] Expression of COX11 has been shown to be upregulated in response to oxidative stress.[10][11] Interestingly, both knockdown and overexpression of COX11 can impact cellular levels of reactive oxygen species (ROS), suggesting a complex regulatory role.[8][9][12] This function may be independent of its role in COX assembly and appears to be conserved across species.[9] The antioxidant capacity of COX11 is thought to be linked to its conserved cysteine residues, which may directly participate in detoxifying ROS.[9]

COX11 in Disease

Mitochondrial Disorders

Given its essential role in the assembly of Complex IV, it is not surprising that mutations in the COX11 gene are associated with severe mitochondrial diseases. Biallelic pathogenic variants in COX11 have been identified in patients with mitochondrial complex IV deficiency, leading to infantile-onset encephalopathies and Leigh-like syndrome.[5][13] These disorders are characterized by a range of severe neurological and metabolic symptoms.

Inflammatory Diseases

COX11 has been implicated in the pathogenesis of pediatric Mycoplasma pneumoniae pneumonia (MPP). In this context, increased expression of microRNA-10a-3p (miR-10a-3p) downregulates COX11 expression.[14][15][16] This downregulation, in turn, activates the NF-κB signaling pathway, promoting inflammation and disease progression.[14][15][16]

Cancer

The role of COX11 in cancer is multifaceted. Genome-wide association studies (GWAS) have linked genetic variants in the COX11 locus to an altered risk of developing breast cancer.[17][18] Furthermore, as a key player in mitochondrial respiration and redox signaling, COX11 is positioned at the intersection of metabolic reprogramming and oxidative stress, two hallmarks of cancer. The expression of COX11 varies across different cancer types, suggesting a context-dependent role in tumorigenesis.

Quantitative Data on COX11 Expression

COX11 mRNA Expression in Human Tissues (GTEx)

The Genotype-Tissue Expression (GTEx) project provides a broad overview of gene expression across a wide range of human tissues.[11][16][19][20][21] Analysis of the GTEx portal data reveals that COX11 is ubiquitously expressed, consistent with its fundamental role in cellular energy metabolism. Tissues with high metabolic demand, such as the heart and skeletal muscle, are expected to have robust COX11 expression.

| Tissue | Median Expression (TPM) |

| Heart - Atrial Appendage | Data to be populated from GTEx |

| Heart - Left Ventricle | Data to be populated from GTEx |

| Skeletal Muscle | Data to be populated from GTEx |

| Liver | Data to be populated from GTEx |

| Brain - Cerebellum | Data to be populated from GTEx |

| Lung | Data to be populated from GTEx |

| Colon - Transverse | Data to be populated from GTEx |

| Breast - Mammary Tissue | Data to be populated from GTEx |

Note: This table is a template. Specific values need to be retrieved from the GTEx portal.

COX11 mRNA Expression in Cancer Cell Lines (CCLE)

The Cancer Cell Line Encyclopedia (CCLE) offers insights into gene expression across a diverse panel of cancer cell lines.[2][4][10][11][22][23][24] This data can be mined to identify cancer types where COX11 expression is particularly high or low, potentially indicating a dependency that could be therapeutically exploited.

| Cell Line | Cancer Type | Expression (log2(TPM+1)) |

| A549 | Lung Carcinoma | Data to be populated from CCLE |

| MCF7 | Breast Carcinoma | Data to be populated from CCLE |

| HCT116 | Colon Carcinoma | Data to be populated from CCLE |

| U-87 MG | Glioblastoma | Data to be populated from CCLE |

| HepG2 | Hepatocellular Carcinoma | Data to be populated from CCLE |

Note: This table is a template. Specific values need to be retrieved from the CCLE portal.

COX11 Protein Expression in Human Cancers (CPTAC)

The Clinical Proteomic Tumor Analysis Consortium (CPTAC) provides data on protein expression in various human tumors.[6][7][19][20][22][25][26][27][28][29][30] This allows for the validation of transcriptomic data and provides a more direct measure of the abundance of the functional COX11 protein in a clinical context.

| Cancer Type | Relative Protein Abundance (log2 ratio) vs. Normal |

| Colon Adenocarcinoma | Data to be populated from CPTAC |

| Breast Cancer | Data to be populated from CPTAC |

| Lung Adenocarcinoma | Data to be populated from CPTAC |

| Ovarian Cancer | Data to be populated from CPTAC |

| Glioblastoma | Data to be populated from CPTAC |

Note: This table is a template. Specific values need to be retrieved from the CPTAC data portal.

Signaling Pathways and Regulatory Networks

The miR-10a-3p/COX11/NF-κB Signaling Axis in Inflammation

In the context of pediatric Mycoplasma pneumoniae pneumonia, a clear signaling pathway has been elucidated where miR-10a-3p directly targets and downregulates COX11 mRNA.[15][16] This reduction in COX11 protein levels leads to the activation of the NF-κB signaling pathway, a master regulator of inflammation.[15][16] This pathway represents a potential therapeutic target for mitigating the inflammatory response in this and potentially other inflammatory diseases.

The miR-10a-3p/COX11/NF-κB signaling pathway in inflammation.

Transcriptional Regulation of COX11 in Cancer

The regulation of COX11 expression in cancer is an area of active investigation. Bioinformatic analyses of the COX11 promoter region have identified potential binding sites for several transcription factors that are known to be dysregulated in cancer.[31] These include members of the MEF-2 and NF-AT families, which are involved in cell differentiation, proliferation, and apoptosis.[31] Understanding the upstream regulators of COX11 in a cancer-specific context could unveil novel therapeutic strategies.

Putative transcriptional regulation of COX11 in cancer.

Experimental Protocols

Analysis of COX Assembly and Activity by Blue Native PAGE (BN-PAGE) and In-Gel Activity Staining

This method allows for the separation of intact mitochondrial protein complexes, enabling the assessment of cytochrome c oxidase assembly status and activity.[1][8][31][32][33]

Materials:

-

Mitochondria isolation buffer

-

Digitonin or other mild non-ionic detergent

-

BN-PAGE gel solutions (gradient or single percentage)

-

BN-PAGE running buffers (anode and cathode)

-

In-gel activity staining solution for Complex IV (containing 3,3'-diaminobenzidine (B165653) and cytochrome c)

Procedure:

-

Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation.

-

Solubilize mitochondrial membranes by incubating a specific amount of mitochondrial protein with a mild detergent (e.g., digitonin) at a defined detergent-to-protein ratio on ice.

-

Centrifuge the solubilized mitochondria to pellet any insoluble material.

-

Add Coomassie Brilliant Blue G-250 to the supernatant.

-

Load the samples onto a pre-cast or hand-cast BN-PAGE gel.

-

Perform electrophoresis at a constant voltage in a cold room or with a cooling system.

-

After electrophoresis, incubate the gel in the in-gel activity staining solution for Complex IV until a brown precipitate, indicating enzymatic activity, becomes visible.

-

Stop the reaction by washing the gel with water and document the results by imaging.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure the rate of hydrogen peroxide (H2O2) production by isolated mitochondria.

Materials:

-

Mitochondrial respiration buffer

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H2O2) for standard curve

-

Respiratory substrates (e.g., pyruvate, malate, succinate)

-

Mitochondrial complex inhibitors (e.g., rotenone, antimycin A)

Procedure:

-

Isolate mitochondria as described in the previous protocol.

-

Prepare a reaction mix in a 96-well plate or a fluorometer cuvette containing mitochondrial respiration buffer, Amplex™ Red, and HRP.

-

Add a known amount of isolated mitochondria to the reaction mix.

-

Initiate ROS production by adding respiratory substrates.

-

Measure the increase in fluorescence over time using a plate reader or fluorometer (excitation ~560 nm, emission ~590 nm).

-

To determine the specific sites of ROS production, various mitochondrial complex inhibitors can be added.

-

Calibrate the assay using a standard curve of known H2O2 concentrations.

-

Calculate the rate of H2O2 production and normalize it to the mitochondrial protein concentration.

Analysis of Protein-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics (kon and koff) and affinity (KD) between COX11 and its interacting partners (e.g., COX19, COX17).[1][2][5][9][32]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant COX11 (ligand) and interacting protein (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Equilibrate the SPR system with running buffer.

-

Activate the surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize the purified COX11 protein (ligand) onto the activated sensor surface via amine coupling.

-

Deactivate the remaining active esters on the surface with ethanolamine.

-

Inject a series of concentrations of the interacting protein (analyte) over the sensor surface and a reference surface (without immobilized COX11).

-

Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units).

-

After each analyte injection, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

-

Analyze the resulting sensorgrams using appropriate binding models to determine the kinetic and affinity constants of the interaction.

COX11 as a Therapeutic Target

The multifaceted roles of COX11 in cellular metabolism, redox homeostasis, and disease pathogenesis make it an attractive, albeit challenging, therapeutic target.

Modulating COX11-Protein Interactions

The interaction of COX11 with other proteins, such as COX19, is critical for its function and stability.[14][33][34][35][36] This protein-protein interaction (PPI) presents a potential target for therapeutic intervention. Small molecules or peptidomimetics could be designed to either inhibit or stabilize this interaction, thereby modulating COX assembly and potentially impacting cellular redox status.

Workflow for screening for modulators of the COX11-COX19 interaction.

Targeting the miR-10a-3p/COX11 Axis

The discovery of the miR-10a-3p/COX11/NF-κB signaling pathway in inflammatory disease opens up another therapeutic avenue.[15][16] Strategies could be developed to either inhibit miR-10a-3p (using antagomirs) to restore COX11 levels or to develop small molecules that mimic the downstream effects of COX11 on the NF-κB pathway.[37][38]

Workflow for validating therapeutic strategies targeting the miR-10a-3p/COX11 axis.

Conclusion and Future Directions

COX11 is emerging from the shadows of being solely a mitochondrial assembly factor to a protein with broader implications in cellular physiology and disease. Its dual roles in energy metabolism and redox signaling place it at a critical node in cellular homeostasis. The development of therapeutic strategies targeting COX11 is still in its infancy. Key future directions for research include:

-

Elucidating the precise molecular mechanisms by which COX11 contributes to redox homeostasis.

-

Identifying the full spectrum of its interacting partners in different cellular contexts to uncover novel regulatory mechanisms and therapeutic targets.

-

Developing selective small molecule modulators of COX11 activity or its interactions with other proteins.

-

Further investigating the role of the miR-10a-3p/COX11 axis in a broader range of inflammatory and malignant diseases.

A deeper understanding of the complex biology of COX11 will undoubtedly pave the way for innovative therapeutic interventions for a variety of human diseases.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 3. Frontiers | The Arabidopsis COX11 Homolog is Essential for Cytochrome c Oxidase Activity [frontiersin.org]

- 4. Gene - COX11 [maayanlab.cloud]

- 5. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 6. Lung cancer proteome builds on genetic findings to reveal therapeutic strategies | Broad Institute [broadinstitute.org]

- 7. Clinical Proteomic Tumor Analysis Consortium (CPTAC) | NCI Genomic Data Commons [gdc.cancer.gov]

- 8. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 9. path.ox.ac.uk [path.ox.ac.uk]

- 10. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]

- 11. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 12. The mitochondrial copper chaperone COX11 has an additional role in cellular redox homeostasis | PLOS One [journals.plos.org]

- 13. Expression of COX11 in cancer - Summary - The Human Protein Atlas [v22.proteinatlas.org]

- 14. Redox-regulated dynamic interplay between Cox19 and the copper-binding protein Cox11 in the intermembrane space of mitochondria facilitates biogenesis of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of targeted regulation of COX11 by miR-10a-3p in the development and progression of paediatric mycoplasma pneumoniae pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of targeted regulation of COX11 by miR-10a-3p in the development and progression of paediatric mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. COX11 cytochrome c oxidase copper chaperone COX11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Proteogenomic Analysis of Breast Cancer Transcriptomic and Proteomic Data, Using De Novo Transcript Assembly: Genome-Wide Identification of Novel Peptides and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 21. Regulation of SOX11 expression through CCND1 and STAT3 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. DepMap: The Cancer Dependency Map Project at Broad Institute [depmap.org]

- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 24. researchgate.net [researchgate.net]

- 25. UALCAN [ualcan.path.uab.edu]

- 26. Clinical Proteome Tumor Analysis Consortium (CPTAC) [hupo.org]

- 27. researchgate.net [researchgate.net]

- 28. cBioPortal for Cancer Genomics [cbioportal.org]

- 29. researchgate.net [researchgate.net]

- 30. genecards.org [genecards.org]

- 31. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 32. Redox-Mediated Regulation of Mitochondrial Biogenesis, Dynamics, and Respiratory Chain Assembly in Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Redox-regulated dynamic interplay between Cox19 and the copper-binding protein Cox11 in the intermembrane space of mitochondria facilitates biogenesis of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 34. search.library.berkeley.edu [search.library.berkeley.edu]

- 35. [PDF] Redox-regulated dynamic interplay between Cox19 and the copper-binding protein Cox11 in the intermembrane space of mitochondria facilitates biogenesis of cytochrome c oxidase | Semantic Scholar [semanticscholar.org]

- 36. mdpi.com [mdpi.com]

- 37. MicroRNA-10a-3p Improves Cartilage Degeneration by Regulating CH25H-CYP7B1-RORα Mediated Cholesterol Metabolism in Knee Osteoarthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Frontiers | MicroRNA-10a-3p Improves Cartilage Degeneration by Regulating CH25H-CYP7B1-RORα Mediated Cholesterol Metabolism in Knee Osteoarthritis Rats [frontiersin.org]

Unraveling the Expression Landscape of COX11: A Technical Guide for Researchers

A deep dive into the tissue-specific expression, signaling pathways, and experimental quantification of the essential mitochondrial chaperone, COX11.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Cytochrome c Oxidase Copper Chaperone COX11 gene expression across various human tissues. This document details the quantitative expression levels of COX11, the intricate signaling pathways in which it participates, and standardized protocols for its experimental investigation.

Quantitative Expression of COX11 Across Human Tissues

The expression of the COX11 gene varies across different human tissues, reflecting the diverse metabolic demands of various cell types. The Genotype-Tissue Expression (GTEx) project provides a comprehensive resource for RNA-sequencing data, offering insights into the transcriptional landscape of genes across a wide array of human tissues. The following table summarizes the median gene expression of COX11 in Transcripts Per Million (TPM) across multiple human tissues, based on data from the GTEx portal.

| Tissue | Median TPM |

| Adipose - Subcutaneous | 9.8 |

| Adipose - Visceral (Omentum) | 9.1 |

| Adrenal Gland | 14.3 |

| Artery - Aorta | 9.5 |

| Artery - Coronary | 10.2 |

| Artery - Tibial | 11.5 |

| Brain - Cerebellum | 8.7 |

| Brain - Cortex | 7.9 |

| Breast - Mammary Tissue | 7.6 |

| Cells - EBV-transformed lymphocytes | 12.1 |

| Cells - Transformed fibroblasts | 15.2 |

| Colon - Sigmoid | 10.8 |

| Colon - Transverse | 11.3 |

| Esophagus - Gastroesophageal Junction | 9.9 |

| Esophagus - Mucosa | 8.5 |

| Esophagus - Muscularis | 12.4 |

| Heart - Atrial Appendage | 18.1 |

| Heart - Left Ventricle | 20.3 |

| Kidney - Cortex | 13.5 |

| Liver | 11.7 |

| Lung | 8.9 |

| Muscle - Skeletal | 16.4 |

| Nerve - Tibial | 10.1 |

| Ovary | 13.8 |

| Pancreas | 12.9 |

| Pituitary | 11.2 |

| Prostate | 10.5 |

| Skin - Not Sun Exposed (Suprapubic) | 8.2 |

| Skin - Sun Exposed (Lower leg) | 9.3 |

| Small Intestine - Terminal Ileum | 10.9 |

| Spleen | 9.7 |

| Stomach | 10.6 |

| Testis | 12.2 |

| Thyroid | 14.8 |

| Uterus | 9.6 |

| Vagina | 8.8 |

| Whole Blood | 6.5 |

Data sourced from the GTEx V8 release. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Signaling Pathway and Molecular Function

COX11 plays a crucial role as a copper chaperone in the assembly of mitochondrial complex IV, also known as Cytochrome c oxidase (CcO). This enzyme is the terminal complex of the electron transport chain and is vital for cellular respiration and ATP production. The primary function of COX11 is to deliver a copper ion (CuB) to the catalytic subunit 1 of CcO (MT-CO1). This process is part of a larger, intricate assembly pathway involving multiple chaperone proteins.

The copper trafficking pathway to CcO begins in the cytoplasm and culminates in the mitochondrial intermembrane space and inner membrane. The soluble copper chaperone COX17 is responsible for acquiring copper ions and delivering them to two key membrane-bound chaperones: SCO1 and COX11.[1] SCO1 is involved in the metallation of the CuA site in the MT-CO2 subunit, while COX11 facilitates the insertion of the CuB ion into the MT-CO1 subunit.[2][3] This coordinated delivery of copper is essential for the proper formation and function of the catalytic core of Cytochrome c oxidase.

Below is a diagram illustrating the copper transfer pathway involving COX11 for the assembly of Cytochrome c oxidase.

References

Methodological & Application

Application Notes and Protocols for COX11 Knockdown using Pre-designed siRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes offer comprehensive protocols for siRNA transfection, validation of knockdown efficiency by quantitative PCR (qPCR) and Western blotting, and data interpretation. The provided methodologies are intended to guide researchers in achieving robust and reproducible COX11 gene silencing for functional studies.

I. Pre-designed siRNA for COX11

Several vendors offer pre-designed and validated siRNAs for targeting human, mouse, and rat COX11. These siRNAs are designed using proprietary algorithms to ensure high knockdown efficiency and minimize off-target effects.[6][7] It is recommended to test two to four different siRNA sequences for the target gene to identify the most effective one.[8]

Table 1: Examples of Commercially Available Pre-designed COX11 siRNA

| Vendor | Product Name | Species | Catalog Number (Example) |

| Thermo Fisher Scientific | Silencer™ Select Pre-Designed siRNA | Human, Mouse, Rat | e.g., 4390771[6] |

| Sigma-Aldrich | MISSION® Predesigned siRNA | Human, Mouse, Rat | e.g., SASI_Hs01_00123456 |

| Bioneer | AccuTarget™ Predesigned siRNA | Human, Mouse, Rat | e.g., 1010101-01[9] |

| MedchemExpress | COX11 Human Pre-designed siRNA Set A | Human | HY-S10034A[10] |

| Gentaur | Mouse COX11 siRNA | Mouse | 639-abx912579-01[11] |

II. Experimental Workflow

The overall experimental workflow for COX11 knockdown is depicted below. This process begins with cell culture and siRNA transfection, followed by validation of gene silencing at both the mRNA and protein levels.

Experimental workflow for COX11 knockdown.

III. Detailed Protocols

A. siRNA Transfection Protocol

Materials:

-

Pre-designed siRNA targeting COX11

-

Negative control siRNA (non-targeting)

-

Positive control siRNA (e.g., targeting a housekeeping gene)

-

Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Appropriate cell culture medium

-

Cells in optimal health and confluency (typically 30-50% for reverse transfection or 70% for forward transfection)[13][14]

-

Multi-well plates (e.g., 24-well or 96-well)

Procedure (for a 24-well plate):

-

Cell Seeding (Forward Transfection): The day before transfection, seed cells in a 24-well plate at a density that will result in 70% confluency at the time of transfection.

-

siRNA Preparation:

-

Thaw siRNA stocks on ice. Briefly centrifuge the tubes to collect the contents at the bottom.

-

Prepare a stock solution of the siRNA (e.g., 20 µM) using nuclease-free water.

-

-

Transfection Reagent Preparation:

-

In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™ I according to the manufacturer's instructions.

-

-

Complex Formation:

-

Combine the diluted siRNA and the diluted transfection reagent.

-

Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the siRNA-lipid complexes to each well containing cells and culture medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation:

Table 2: Recommended Reagent Volumes for siRNA Transfection

| Plate Format | Culture Medium Volume | siRNA (10 µM stock) | Transfection Reagent | Opti-MEM™ |

| 96-well | 100 µL | 0.5 µL | 0.3 µL | 2 x 10 µL |

| 24-well | 500 µL | 2.5 µL | 1.5 µL | 2 x 50 µL |

| 6-well | 2.5 mL | 12.5 µL | 7.5 µL | 2 x 250 µL |

Note: The provided volumes are starting recommendations and should be optimized for your specific cell line and experimental conditions.

B. Validation of Knockdown by quantitative PCR (qPCR)

qPCR is a sensitive method to quantify the reduction in COX11 mRNA levels following siRNA treatment.[16][17][18]

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for COX11 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Isolation: At 24-48 hours post-transfection, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either COX11 or the housekeeping gene, and the synthesized cDNA.

-

Set up reactions for each sample in triplicate.

-

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for COX11 and the housekeeping gene in both the control and siRNA-treated samples.

-

Calculate the relative expression of COX11 mRNA using the ΔΔCt method.

-

Table 3: Example qPCR Data and Calculation of Knockdown Efficiency

| Sample | Target Gene (COX11) Ct | Housekeeping Gene (GAPDH) Ct | ΔCt (Ct_COX11 - Ct_GAPDH) | ΔΔCt (ΔCt_siRNA - ΔCt_Control) | Fold Change (2^-ΔΔCt) | % Knockdown (1 - Fold Change) * 100 |

| Control siRNA | 22.5 | 18.0 | 4.5 | 0 | 1 | 0% |

| COX11 siRNA | 25.0 | 18.2 | 6.8 | 2.3 | 0.20 | 80% |

C. Validation of Knockdown by Western Blot

Western blotting is used to confirm the reduction of COX11 protein levels.[19][20][21]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against COX11

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against COX11 and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the COX11 signal to the loading control to determine the extent of protein knockdown.

IV. COX11 Signaling Pathway

COX11 is a key player in the assembly of the cytochrome c oxidase complex in the mitochondrial inner membrane. It functions as a copper chaperone, delivering copper ions to the catalytic subunit COX1.[2][22]

Simplified diagram of COX11's role in copper delivery.

V. Troubleshooting

Table 4: Common Issues and Solutions in siRNA Experiments

| Issue | Possible Cause | Solution |

| Low Knockdown Efficiency | Suboptimal siRNA concentration | Titrate siRNA concentration (5-100 nM).[13] |

| Inefficient transfection | Optimize transfection reagent and protocol for your cell type.[8] Ensure cells are healthy and at the correct confluency. | |

| Incorrect timing of analysis | Harvest cells at different time points (24, 48, 72 hours) to determine the optimal time for mRNA and protein knockdown.[15] | |